6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various assays for its potential anticonvulsant and antimicrobial activities. It is often used in research to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential use in treating neurological disorders and infections. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals are also being investigated .
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to inhibit certain neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-chlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
What sets 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a chlorophenyl group with a dimethylphenyl group and a propyl chain contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H24ClN5OS |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-5-18-25-26-22-28(18)27-19(15-7-9-16(23)10-8-15)20(30-22)21(29)24-17-11-6-13(2)12-14(17)3/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
HCXMVDPJIXBZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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